MDL 28170

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

MDL-28170 undergoes various chemical reactions, including inhibition of calpain and cathepsin B. It does not inhibit trypsin-like serine proteases. The compound is known to block the sites of catalysis of calpains, thereby preventing their proteolytic activity . Common reagents used in these reactions include DMSO for solubilization and various buffers for maintaining pH levels. Major products formed from these reactions include the inhibited forms of calpain and cathepsin B.

Scientific Research Applications

MDL-28170 has a wide range of scientific research applications:

Neuroprotection: It has shown neuroprotective effects in models of spinal cord injury, focal cerebral ischemia, and neonatal hypoxia-ischemia.

Anti-inflammatory and Anti-neurodegenerative Properties: The compound exhibits anti-inflammatory and anti-neurodegenerative properties, making it useful in studying diseases like Alzheimer’s and Parkinson’s.

Antiviral Activity: MDL-28170 has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus (SARS-CoV) in cell-based assays.

Cardiovascular Research: It has been used to study the effects of calpain inhibition on myocardial stunning and reperfusion injury.

Mechanism of Action

MDL-28170 exerts its effects by selectively inhibiting calpain-1 and calpain-2. It rapidly penetrates the blood-brain barrier and inhibits brain cysteine protease activity following systemic administration . The compound also blocks gamma-secretase, which is involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting calpain activity, MDL-28170 prevents the proteolysis of key cellular proteins, thereby protecting cells from damage and death.

Comparison with Similar Compounds

MDL-28170 is unique in its ability to selectively inhibit both calpain-1 and calpain-2 while not affecting trypsin-like serine proteases . Similar compounds include:

E64d: Another calpain inhibitor that also inhibits cathepsin B but with different selectivity and potency.

Z-FY-CHO: A potent inhibitor of calpain and cathepsin L.

K777: An inhibitor of cathepsin L with applications in preventing viral infections.

MDL-28170 stands out due to its ability to cross the blood-brain barrier and its demonstrated neuroprotective effects in vivo .

Properties

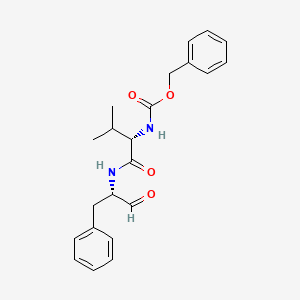

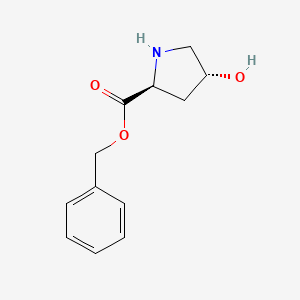

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |

InChI |

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |

InChI Key |

NGBKFLTYGSREKK-PMACEKPBSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, mono[(4-nitrophenyl)methyl] ester](/img/structure/B8811245.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarbonitrile](/img/structure/B8811312.png)